Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a naphthyl group and an ethoxypropyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or Continuous Processes: Depending on the desired scale of production.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of naphthoquinones.
Reduction: May yield amines or alcohols.
Substitution: Could result in halogenated derivatives.
Scientific Research Applications
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3-Methoxypropyl)-3-(1-naphthyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
Properties
CAS No. |
102613-31-0 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
QYFOPTGYZOIDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.